

Application Note: Copper-Mediated Coupling of Trimethyl(4-methylphenyl)stannane

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Compound of Interest

Compound Name: *Stannane, trimethyl(4-methylphenyl)-*

CAS No.: 937-12-2

Cat. No.: B8566121

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Abstract & Core Directive

This guide details the operational protocols for utilizing Trimethyl(4-methylphenyl)stannane (also known as trimethyl(p-tolyl)stannane; CAS 934-56-5) in Copper(I)-mediated cross-coupling reactions. While traditional Stille couplings rely on Palladium, the inclusion of stoichiometric or catalytic Copper(I)—specifically Copper(I) thiophene-2-carboxylate (CuTC)—unlocks unique reactivity profiles.

This note focuses on two high-value transformations for drug discovery:

- The Liebeskind-Srogl Cross-Coupling: Synthesis of aryl ketones from thioesters under neutral conditions.
- Oxidative C–S Coupling: Ligand-free synthesis of aryl thioethers.

Key Technical Insight: The primary role of Copper(I) in these systems is to facilitate a rapid, irreversible transmetalation from Tin (Sn) to Copper (Cu), generating a transient, highly

reactive organocopper species that engages in coupling steps where organostannanes alone are inert.

Reagent Profile: Trimethyl(4-methylphenyl)stannane

Property	Specification
IUPAC Name	Trimethyl(4-methylphenyl)stannane
Common Name	Trimethyl(p-tolyl)stannane
CAS Number	934-56-5
Molecular Weight	254.94 g/mol
Appearance	Colorless to pale yellow liquid
Stability	Air-stable, but moisture-sensitive over long periods.
Toxicity	High. Organotins are neurotoxic. Handle in a fume hood.
Role	Nucleophilic source of the p-tolyl moiety.

Mechanistic Insight: The "Copper Effect"

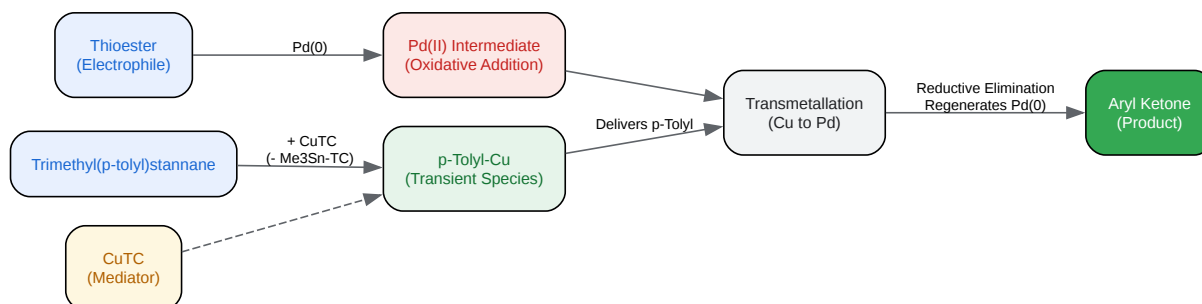
In standard Pd-catalyzed Stille couplings, the transmetalation from Sn to Pd is often the rate-determining step (RDS). Copper(I) salts accelerate this by acting as a "shuttle."

- Sn

Cu Transmetalation: The organostannane reacts with Cu(I) (e.g., CuTC) to form an organocopper intermediate (Tol-Cu) and a stannyl-carboxylate byproduct.

- **Coupling:** The resulting Tol-Cu species is significantly more nucleophilic than the parent stannane, allowing it to undergo transmetalation to Palladium (in Liebeskind-Srogl) or direct oxidative coupling (in C-S bond formation).

Visualization: The Dual-Metal Catalytic Cycle (Liebeskind-Srogl)[1]



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Figure 1: The synergistic role of CuTC in facilitating transmetalation during ketone synthesis.

Protocol 1: Liebeskind-Srogl Ketone Synthesis

Application: Synthesis of unsymmetrical ketones from thioesters. Why this method? Unlike Suzuki or Grignard reactions, this proceeds under neutral conditions (no base required), preserving sensitive functional groups like epoxides, esters, or base-labile protecting groups.

Materials

- Substrate: Thioester (1.0 equiv) [e.g., S-phenyl 4-methoxybenzothioate]
- Reagent: Trimethyl(4-methylphenyl)stannane (1.1 – 1.2 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dba)₃ / TFP (Tris-2-furylphosphine)
- Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 – 1.5 equiv)

- Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure

- Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.
- Charging: Add the thioester (1.0 mmol), CuTC (1.5 mmol, 286 mg), and Pd(PPh)
)
(0.05 mmol, 58 mg).
- Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark orange/brown.
- Addition: Add Trimethyl(4-methylphenyl)stannane (1.2 mmol, ~305 mg/265 μ L) via syringe.
- Reaction: Stir at 45–50 °C for 12–18 hours.
 - Note: Reaction progress can be monitored by TLC. The disappearance of the thioester is the primary indicator.
- Quench: Dilute with Diethyl Ether (30 mL) and add saturated NH
Cl solution (10 mL).
- Workup: Filter the biphasic mixture through a pad of Celite to remove copper residues. Separate layers. Extract aqueous layer with Ether (2x).
- Purification: See Section 6 for Tin removal (Critical Step).

Protocol 2: Ligand-Free Cu-Mediated Thioether Synthesis

Application: Synthesis of aryl thioethers (C–S bond formation).[1][2] Why this method? Direct coupling of stannanes with sulfonyl chlorides or disulfides without Palladium.

Materials

- Electrophile: Benzenesulfonyl chloride (1.0 equiv)

- Reagent: Trimethyl(4-methylphenyl)stannane (1.2 equiv)
- Mediator: CuI (10 mol%) or CuTC (1.0 equiv for faster rates)

- Additive: Na

CO

(2.0 equiv)

- Solvent: DMF or DMSO (100 °C)

Procedure

- Combine benzenesulfonyl chloride (1.0 mmol), Na

CO

(2.0 mmol), and CuI (0.1 mmol) in a reaction vial.

- Add DMF (5 mL) and Trimethyl(4-methylphenyl)stannane (1.2 mmol).
- Heat to 100 °C for 4 hours.
- Mechanism: The sulfonyl chloride is reduced in situ to a thiolate/sulfinate species which couples with the organocopper intermediate generated from the stannane.
- Workup: Dilute with water, extract with EtOAc. Proceed to Tin removal.[3]

Critical Protocol: Removal of Organotin Residues

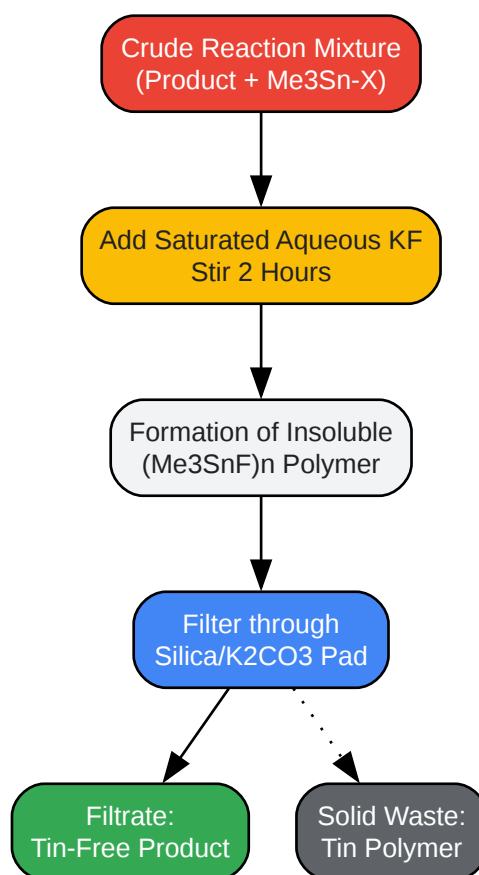
The "Trustworthiness" Pillar: Stille couplings are notorious for toxic trimethyltin byproducts that streak on chromatography columns and contaminate biological assays. Simple evaporation is insufficient.

Method A: The Potassium Fluoride (KF) / Silica Gel Method

This method converts soluble organotin halides into insoluble polymeric tin fluorides.

Step	Action	Rationale
1	Prepare Slurry	Dissolve crude reaction oil in Et O or EtOAc.
2	Add KF	Add a solution of saturated aqueous KF (10 mL per mmol Sn).
3	Precipitate	Stir vigorously for 2 hours. A white polymeric solid (Me SnF) will form.
4	Filtration	Filter through a pad of Silica Gel mixed with anhydrous K CO (9:1 w/w).
5	Result	The filtrate contains the product; the toxic tin remains on the filter cake.

Visualization: Purification Workflow



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Figure 2: Validated workflow for the removal of trimethyltin residues.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Reaction (Start Material Recovers)	Inactive CuTC	CuTC is air-sensitive. Ensure it is a brick-red/brown solid, not green (oxidized). Store in a glovebox or desiccator.
Homocoupling (Biaryl formation)	Oxidative Dimerization	Excess Cu(II) or oxygen presence. Degas solvents thoroughly. Use strictly 1.05 equiv of Stannane.
Slow Conversion	Poor Transmetalation	Switch solvent to NMP or add CsF (2.0 equiv) to activate the stannane via hypervalent silicate formation.
Protodestannylation	Moisture	The p-tolyl-Sn bond is labile to acid/moisture. Ensure reagents are dry.

References

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